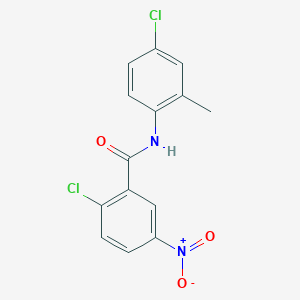

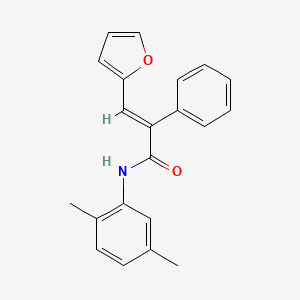

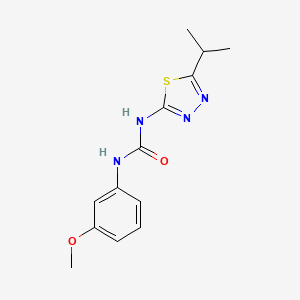

![molecular formula C12H13N3O2S B5750006 N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

Vue d'ensemble

Description

“N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Applications De Recherche Scientifique

Anticancer Potency

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide derivatives have been investigated for their anticancer properties. Research by Turan-Zitouni et al. (2018) synthesized novel derivatives and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma and lung carcinoma. Compound 4e, which bears a 4-methoxyphenyl moiety, showed significant antitumor efficiency against the MCF-7 cell line. Additionally, these compounds demonstrated notable apoptosis levels in lung carcinoma cells even at lower concentrations than cisplatin, a well-known chemotherapy drug (Turan-Zitouni et al., 2018).

Antioxidant Activity

The antioxidant activity of this compound derivatives has also been a subject of study. Tumosienė et al. (2020) synthesized a series of these derivatives and assessed their antioxidant activity through the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity approximately 1.4 times higher than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).

Antimicrobial Agents

Kaya et al. (2017) focused on designing and synthesizing hydrazide and oxadiazole derivatives, including this compound, for antimicrobial applications. These compounds were evaluated for their activity against various bacteria and fungi, showing a higher potential against gram-negative bacteria. Some derivatives also exhibited significant antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines (Kaya et al., 2017).

Antiviral Activities

Derivatives of this compound have also been explored for their antiviral properties. Havrylyuk et al. (2013) synthesized compounds starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, demonstrating selective inhibition of leukemia cell lines. Notably, one compound showed high activity against the Tacaribe TRVL 11 573 virus strain, highlighting its potential as an antiviral agent (Havrylyuk et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in inflammation and oxidative stress pathways.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole-containing compounds can influence various biochemical pathways . For instance, they can activate or inhibit enzymes and receptors, leading to changes in cellular functions .

Result of Action

Based on the reported activities of similar compounds, it can be speculated that this compound may have potential anti-inflammatory and antioxidant effects .

Analyse Biochimique

Biochemical Properties

N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide on cells are largely due to its interaction with AChE. By inhibiting this enzyme, the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide exerts its effects at the molecular level primarily through its interaction with AChE. It binds to the active site of the enzyme, inhibiting its activity and thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

Its inhibitory activity against AChE suggests potential long-term effects on cellular function .

Metabolic Pathways

Its interaction with AChE suggests it may influence cholinergic signaling pathways .

Subcellular Localization

The subcellular localization of N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide is another area that warrants further study. Its interaction with AChE suggests it may be localized to regions of the cell where this enzyme is present .

Propriétés

IUPAC Name |

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFSGUVHYDUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

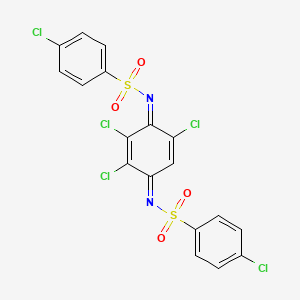

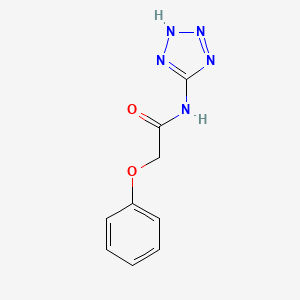

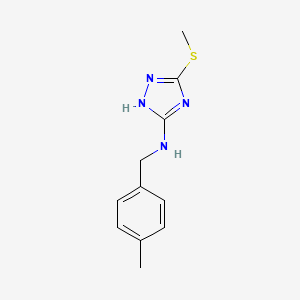

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

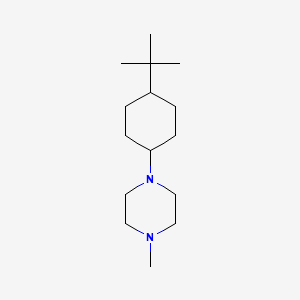

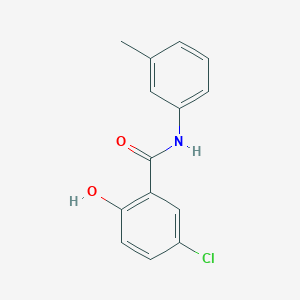

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)

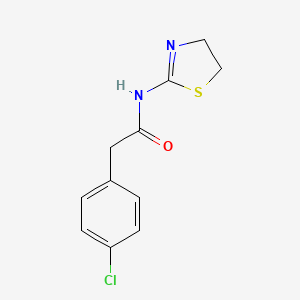

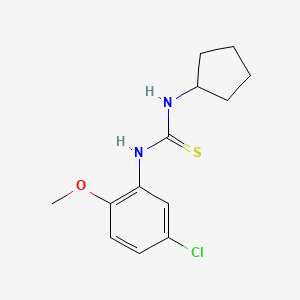

![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)

![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)